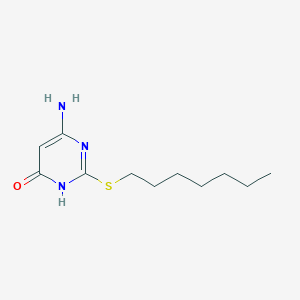![molecular formula C11H12F2N2O B12227894 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide](/img/structure/B12227894.png)
3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide is a synthetic organic compound characterized by the presence of a cyclobutane ring substituted with two fluorine atoms and a carboxamide group linked to a pyridin-4-ylmethyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide typically involves the following steps:
Formation of the Cyclobutane Ring: The cyclobutane ring can be synthesized through a cycloaddition reaction involving suitable precursors.
Introduction of Fluorine Atoms: The difluoromethylation of the cyclobutane ring can be achieved using difluoromethylation reagents under specific conditions.
Attachment of the Carboxamide Group: The carboxamide group can be introduced through an amide coupling reaction using appropriate reagents and catalysts.
Linking the Pyridin-4-ylmethyl Moiety: The final step involves the attachment of the pyridin-4-ylmethyl group to the carboxamide via a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale synthesis, focusing on yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors and advanced purification techniques to ensure high-quality production.
Chemical Reactions Analysis
Types of Reactions
3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique structural features and biological activity.
Materials Science: It is explored for its use in the development of advanced materials with specific properties, such as enhanced stability and reactivity.
Biological Studies: The compound is used in biological research to study its effects on various biological pathways and targets.
Industrial Applications: It is utilized in the synthesis of other complex molecules and as a building block in various industrial processes.
Mechanism of Action
The mechanism of action of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3,3-difluoro-N-[(pyridin-3-yl)methyl]cyclobutane-1-carboxamide: Similar structure but with a pyridin-3-ylmethyl group instead of pyridin-4-ylmethyl.
3,3-difluoro-N-[(pyridin-2-yl)methyl]cyclobutane-1-carboxamide: Similar structure but with a pyridin-2-ylmethyl group.
3,3-difluoro-N-[(pyridin-4-yl)ethyl]cyclobutane-1-carboxamide: Similar structure but with a pyridin-4-ylethyl group.
Uniqueness
The uniqueness of 3,3-difluoro-N-[(pyridin-4-yl)methyl]cyclobutane-1-carboxamide lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs . This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C11H12F2N2O |
|---|---|
Molecular Weight |
226.22 g/mol |
IUPAC Name |
3,3-difluoro-N-(pyridin-4-ylmethyl)cyclobutane-1-carboxamide |
InChI |
InChI=1S/C11H12F2N2O/c12-11(13)5-9(6-11)10(16)15-7-8-1-3-14-4-2-8/h1-4,9H,5-7H2,(H,15,16) |
InChI Key |
BMOKYFGJUUEYNV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1(F)F)C(=O)NCC2=CC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(difluoromethyl)-1H-pyrazol-5-yl]-N-(2-furylmethyl)methanamine](/img/structure/B12227813.png)
![[2-(5-Methylpyrimidin-2-yl)-octahydrocyclopenta[c]pyrrol-3a-yl]methanol](/img/structure/B12227814.png)
![4-Methyl-2-(pyrrolidin-1-yl)-6-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyrimidine](/img/structure/B12227816.png)
acetic acid](/img/structure/B12227837.png)
![2-cyclopropyl-4-methyl-6-{4-[2-(2H-1,2,3-triazol-2-yl)ethyl]piperazin-1-yl}pyrimidine](/img/structure/B12227840.png)
![N-(1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}azetidin-3-yl)-5-hydroxy-N-methylpyridine-3-carboxamide](/img/structure/B12227845.png)
![4-[2-(Piperidine-1-carbonyl)morpholin-4-yl]quinazoline](/img/structure/B12227850.png)
![3-(4-Methoxyphenyl)-1-[4-(thian-4-yl)-1,4-diazepan-1-yl]propan-1-one](/img/structure/B12227866.png)
![3-Tert-butyl-6-{[1-(pyridine-4-carbonyl)pyrrolidin-3-yl]methoxy}pyridazine](/img/structure/B12227873.png)
![4-[(4-Fluorophenyl)methyl]-2-(thiomorpholine-4-carbonyl)morpholine](/img/structure/B12227878.png)

![1-[1-(1,3-Benzoxazol-2-yl)-2-methyl-octahydropyrrolo[2,3-c]pyrrol-5-yl]ethan-1-one](/img/structure/B12227889.png)
![4-Cyclopropyl-5-fluoro-6-(3-{[(6-methylpyridazin-3-yl)oxy]methyl}pyrrolidin-1-yl)pyrimidine](/img/structure/B12227902.png)

